molecular formula C14H12ClNO4S B043902 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS No. 117309-41-8

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Cat. No.: B043902
CAS No.: 117309-41-8
M. Wt: 325.8 g/mol
InChI Key: DINSNNGAGBNQJM-UHFFFAOYSA-N
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Description

2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid (CAS 117309-41-8) is a high-purity synthetic organic compound provided for research and development purposes. This molecule features a unique structure with a glycine backbone substituted by both 4-chlorophenyl and phenylsulfonyl groups, making it a valuable intermediate in medicinal chemistry and drug discovery research. Chemical Profile: • CAS Number: 117309-41-8 • Molecular Formula: C₁₄H₁₂ClNO₄S • Molecular Weight: 325.77 g/mol • Melting Point: 161-162°C • Storage: Store at 2-8°C Research Applications: This compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features, including the sulfonamide linkage and acetic acid moiety, make it a candidate for developing protease inhibitors and enzyme substrates. Researchers utilize this chemical in structure-activity relationship (SAR) studies, particularly in exploring compounds with potential biological activity. Handling & Safety: This product is classified as an irritant. Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSNNGAGBNQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327022
Record name N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117309-41-8
Record name N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 4-Chloroaniline

The initial step involves sulfonylation of 4-chloroaniline with benzenesulfonyl chloride under basic conditions. A mixture of 4-chloroaniline (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), and pyridine (3.0 equiv) in dichloromethane is stirred at 0–5°C for 6 hours. The product, 4-chloro-N-(phenylsulfonyl)aniline, is isolated via extraction with ethyl acetate and recrystallized from ethanol (yield: 78%).

Chloroacetylation of the Sulfonylated Intermediate

The sulfonylated aniline is reacted with chloroacetic acid derivatives to introduce the acetic acid moiety. In a modified Steglich esterification, 4-chloro-N-(phenylsulfonyl)aniline (1.0 equiv) is combined with chloroacetic acid (1.5 equiv), EDC (1.5 equiv), and DMAP (0.1 equiv) in dry dichloromethane at 0°C. The mixture is stirred for 24 hours, washed with HCl and NaHCO₃, and purified via silica gel chromatography to yield the target compound (yield: 65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. Acetonitrile : Ethanol at 50°C yields 14% of the intermediate, while acetonitrile fails to produce the desired product.

  • Reaction Time : Extending the reaction time from 4 to 24 hours increases byproduct formation (e.g., 1a and 1b).

Catalytic Systems

  • Copper Powder : Enhances Ullmann coupling efficiency, achieving a 63% yield of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone.

  • Triethylamine : Optimal as a base in nucleophilic substitutions, minimizing side reactions.

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1688 cm⁻¹ (C=O stretch) and 3296 cm⁻¹ (N-H stretch) confirm acetamide formation.

  • ¹H NMR : Signals at δ 8.53 ppm (N-H), 4.25 ppm (CH₂), and 7.2–7.8 ppm (aromatic protons) align with the target structure.

Physicochemical Properties

PropertyValueMethod
Melting Point145–147°CDifferential Scanning Calorimetry
Molecular Weight325.78 g/molMass Spectrometry
Purity>98%HPLC

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Purity (%)Key Advantage
Ullmann Condensation6395Scalability
Steglich Esterification6598Mild Conditions
Direct Acetylation7697Rapid Reaction Time

Environmental and Practical Considerations

  • Solvent Waste : Ethanol-based methods generate less hazardous waste compared to dichloromethane.

  • Catalyst Cost : Copper powder is economical but requires nitrogen protection, increasing operational complexity.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Competing reactions during sulfonylation yield 1a (6%) and 1b (75%).

  • Resolution : Lowering the temperature to 50°C and using ethanol as the solvent suppresses byproducts.

Purification Difficulties

  • Issue : Crude products often contain unreacted starting materials.

  • Resolution : Sequential washing with HCl, NaHCO₃, and NaCl solutions improves purity.

Applications and Derivatives

This compound serves as a precursor for bioactive derivatives:

  • Anticancer Agents : Analogues with thiazole substituents exhibit IC₅₀ values of <10 µM against MCF-7 cells.

  • Antimalarial Compounds : Quinoline-linked derivatives show 90% inhibition of Plasmodium falciparum at 50 µg/mL .

Chemical Reactions Analysis

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is primarily investigated for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators.

1.2 Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models of arthritis.
  • Case Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness in reducing symptoms of atopic dermatitis through modulation of cytokine release from immune cells.

Environmental Applications

2.1 Biodegradation Studies

The environmental impact of pharmaceuticals has prompted research into the biodegradation of compounds like this compound. Studies have shown that certain microbial strains can effectively degrade this compound, suggesting its potential for bioremediation applications.

  • Biodegradation Pathways : Research indicates that microbial degradation involves enzymatic processes that cleave the sulfonamide group, leading to less harmful byproducts.

2.2 Data Table: Microbial Strains for Biodegradation

Microbial StrainDegradation Rate (%)Byproducts Produced
Pseudomonas aeruginosa85Sulfate, Acetic Acid
Bacillus subtilis75Phenol, Carbon Dioxide
Rhodococcus spp.90Non-toxic Metabolites

Industrial Applications

3.1 Synthesis of Fine Chemicals

In the industrial sector, this compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its sulfonamide group enhances its reactivity, allowing it to participate in various chemical reactions.

  • Reactions Involved :
    • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form more complex molecules.
    • Coupling Reactions : It is utilized in coupling reactions to synthesize dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Weight: ~325.8 g/mol (based on formula C₁₄H₁₁ClNO₄S).
  • Functional Groups : Acetic acid (carboxylic acid), sulfonamide (phenylsulfonyl), and chloroaryl.

Comparison with Structurally Similar Compounds

Diclofenac ([2-(2,6-Dichloroanilino)phenyl]acetic Acid)

Structural Differences :

  • Substituents: Diclofenac has two chlorine atoms at the 2,6-positions of the anilino ring, whereas the target compound has a single 4-chloro substituent and a phenylsulfonyl group.
  • Biological Activity: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) inhibiting cyclooxygenase (COX) enzymes .
  • Physicochemical Properties :
    • pKa : ~4.0 (carboxylic acid group).
    • Solubility : Poor aqueous solubility (0.02 mg/mL), enhanced by salt formation.

Key Research Findings :

  • Global consumption exceeds 1,400 tons annually due to its anti-inflammatory efficacy .
  • Environmental persistence raises ecological concerns .

2-[(4-Sulfamoylphenyl)amino]acetic Acid (CID 20086035)

Structural Differences :

  • Replaces the phenylsulfonyl group with a sulfamoyl (-SO₂NH₂) group.
  • Molecular Formula: C₈H₁₀N₂O₄S (vs. C₁₄H₁₁ClNO₄S for the target compound).

Physicochemical Properties :

  • Predicted Collision Cross Section (CCS) : 147.0 Ų (M+H⁺ adduct) .
  • Solubility : Likely higher than the target compound due to the polar sulfamoyl group.

Wy-14,643 ([4-Chloro-6-(2,3-Xylidino)-2-pyrimidinylthio]acetic Acid)

Structural Differences :

  • Contains a pyrimidinylthio group instead of phenylsulfonyl.
  • Substituents: 2,3-Xylidino (dimethylanilino) and pyrimidine ring.

Key Findings :

  • 100% hepatocellular carcinoma incidence in rats and mice after chronic exposure .
  • Mechanism involves peroxisome proliferator-activated receptor (PPAR) activation.

Fenamates (e.g., Flufenamic Acid, Meclofenamic Acid)

Structural Differences :

  • Fenamates have benzoic acid backbones with trifluoromethyl or methyl substituents .

2-(2-Chloro-4-hydroxyphenyl)acetic Acid (CAS 81720-84-5)

Structural Differences :

  • Hydroxyl group at the 4-position instead of phenylsulfonyl.

Physicochemical Properties :

  • Molecular Weight : 186.59 g/mol.
  • pKa: ~2.5 (carboxylic acid) and ~9.5 (phenolic hydroxyl) .

Applications: Potential antioxidant or intermediate in pharmaceutical synthesis.

Comparative Data Table

Compound Name Key Substituents Molecular Weight Biological Activity Key References
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Phenylsulfonyl, 4-chloroanilino ~325.8 Synthetic intermediate
Diclofenac 2,6-Dichloroanilino 296.1 NSAID (COX inhibitor)
2-[(4-Sulfamoylphenyl)amino]acetic acid Sulfamoyl, anilino 230.2 Chelating agent (predicted)
Wy-14,643 Pyrimidinylthio, 2,3-xylidino 339.8 Hepatocarcinogen (PPAR agonist)
Flufenamic Acid Trifluoromethyl, benzoic acid 281.2 Slo2.1 channel activator

Research Findings and Implications

  • Toxicological Profiles: The phenylsulfonyl group in the target compound may reduce hepatotoxicity compared to Wy-14,643, which lacks this moiety but includes a pyrimidinylthio group linked to carcinogenicity .
  • Environmental Impact : Unlike diclofenac, the target compound lacks extensive environmental persistence data, warranting further study .
  • Drug Design: Substitutions at the sulfonamide or anilino positions (e.g., chloro, methyl, trifluoromethyl) significantly alter biological activity, as seen in fenamates and Wy-14,643 .

Biological Activity

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, with the CAS number 117309-41-8, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₂ClNO₄S
  • Molecular Weight : 325.77 g/mol
  • Melting Point : 161-162 °C

Biological Activity Overview

This compound has been reported to exhibit several biological effects, particularly in relation to cell function and signal transduction pathways. Its activity is primarily attributed to its ability to interact with various biological targets, leading to significant cellular responses.

  • Inhibition of Enzymatic Activity :
    • Studies have shown that this compound can inhibit specific enzymes, including carbonic anhydrase (CA) isoforms, which are crucial for maintaining pH homeostasis and facilitating various metabolic processes in cells .
  • Anti-Cancer Properties :
    • The compound has demonstrated anti-proliferative effects against several cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The observed IC50 values indicate significant potency in inhibiting cell growth at low concentrations .
  • Apoptosis Induction :
    • Research indicates that this compound can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls. This suggests a potential role in cancer therapy by promoting programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (μM)Mechanism of Action
Anti-proliferativeMDA-MB-2311.52 - 6.31Inhibition of cell cycle progression
Apoptosis InductionMDA-MB-231N/AIncreased annexin V-FITC positivity
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06Competitive inhibition of enzyme activity

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, preliminary studies suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that while the compound exhibits irritant properties, further studies are needed to fully understand its safety profile in vivo .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.
  • Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves sulfonylation of 4-chloroaniline followed by coupling with acetic acid derivatives. Key steps include:
  • Sulfonation : Use oleum (30%) for sulfonating chlorinated aromatic intermediates, as described for analogous sulfonic acid derivatives .
  • Coupling : Employ nucleophilic substitution or enzymatic catalysis (e.g., nitrilase systems) to enhance stereoselectivity and yield .
  • Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA/ACN mobile phase) to quantify intermediates . Adjust pH (e.g., pH 8) and temperature (40°C) to stabilize reactive intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer : Combine multiple techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for sulfonyl (-SO2_2) and anilino (-NH-) groups. For example, sulfonyl protons appear at δ 7.5–8.2 ppm in DMSO-d6_6 .
  • HPLC-MS : Use a C18 column with UV detection (254 nm) and ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]^- at m/z 342.7) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% deviation .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Conditions : Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light (ICH Q1B guidelines).
  • Analysis : Track degradation via HPLC purity checks every 30 days. Sulfonamide bonds are prone to hydrolysis under high humidity, while chlorophenyl groups may degrade under UV .
  • Recommendations : Use amber vials with desiccants for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the phenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group is electron-withdrawing, activating the para-chloroaniline moiety for nucleophilic attack. Computational studies (e.g., DFT calculations) predict:
  • Charge Distribution : Sulfonyl oxygen atoms exhibit partial negative charges (-0.45 e), enhancing electrophilicity at the anilino nitrogen .
  • Kinetic Studies : Compare reaction rates with/without sulfonyl groups using stopped-flow spectrometry. Rate constants (kk) increase by ~2× in sulfonated analogs .

Q. What computational strategies can predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) hybrid models:
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways for sulfonamide cleavage or carboxylate activation .
  • Machine Learning : Train models on datasets of similar sulfonamides to predict regioselectivity (e.g., meta vs. para substitution) with >85% accuracy .

Q. How can contradictory data in spectroscopic characterization be resolved?

  • Methodological Answer : Cross-validate results using:
  • 2D NMR : HSQC and HMBC correlations to distinguish overlapping signals (e.g., aromatic protons vs. sulfonyl-anilino coupling) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled acetic acid derivatives to track carboxylate group behavior in NMR .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; compare experimental vs. simulated powder diffraction patterns .

Q. What methodologies are suitable for investigating the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Design assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase):
  • Kinetic Analysis : Measure IC50_{50} values using fluorescence-based assays (λex_{ex}=340 nm, λem_{em}=460 nm).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding interactions with enzyme active sites. Sulfonyl oxygen forms hydrogen bonds with Zn2+^{2+} in carbonic anhydrase .
  • Selectivity Screening : Test against non-target enzymes (e.g., acetylcholinesterase) to rule off-target effects .

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